1,2-Difluoro-4-(trans-4-(2-(trans-4-pentylcyclohexyl)ethyl)cyclohexyl)benzene
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Description
1,2-Difluoro-4-(trans-4-(2-(trans-4-pentylcyclohexyl)ethyl)cyclohexyl)benzene, or 1,2-Difluoro-4-TPCP, is a synthetic organic compound belonging to the family of benzene derivatives. It has been extensively studied in recent years due to its potential applications in the fields of medicinal chemistry and drug discovery. This compound has a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-viral properties. In addition, it has been shown to be a potent inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450. This review will discuss the synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for 1,2-Difluoro-4-TPCP.
Scientific Research Applications
Dielectric Properties and Elastic Constants
Research has demonstrated the utility of fluorinated phenyl bicyclohexane liquid crystals mixtures, including compounds structurally similar to 1,2-Difluoro-4-(trans-4-(2-(trans-4-pentylcyclohexyl)ethyl)cyclohexyl)benzene, in exploring dielectric properties and elastic constants. These mixtures exhibit significant anisotropic dielectric properties, which are influenced by the mixing proportions of the constituents. The studies have shown that the temperature dependence of the anisotropic dielectric and the threshold voltage of the mixtures are determined by the components with large dielectric anisotropy, impacting the splay elastic constants in anti-parallel measurement cells (Ma et al., 2013).
Molecular Polarizability
The effect of an electric field on the molecular polarizability of nematic liquid crystals, including derivatives of 1,2-Difluoro-4-(trans-4-(2-(trans-4-pentylcyclohexyl)ethyl)cyclohexyl)benzene, has been studied using computational density functional theory (DFT). These studies reveal that the polarizability of these molecules follows a near step function when varied with respect to the electric field, indicating a complex interaction between molecular structure and electrostatic influences. This research provides insights into the design of liquid crystal molecules with tailored electro-optical properties (Upadhyay et al., 2020).
Dipole-Dipole Interactions
Investigations into dipole-dipole interactions within orientationally ordered environments have also utilized compounds structurally akin to 1,2-Difluoro-4-(trans-4-(2-(trans-4-pentylcyclohexyl)ethyl)cyclohexyl)benzene. These studies explore how the solvent's orienting medium affects the dielectric properties of the solutions, further contributing to our understanding of molecular interactions in anisotropic solutions (Toriyama et al., 1996).
Synthesis and Polymerization
On the synthetic front, methods have been developed for creating liquid crystals with terminal difluoroethyleneoxy groups, employing backbones of phenylbicyclohexane. Such research outlines detailed synthesis routes that might include structures related to 1,2-Difluoro-4-(trans-4-(2-(trans-4-pentylcyclohexyl)ethyl)cyclohexyl)benzene, showcasing advancements in the synthesis of liquid crystal materials with potential applications in display technology and other fields (Guo-jun, 2010).
properties
IUPAC Name |
1,2-difluoro-4-[4-[2-(4-pentylcyclohexyl)ethyl]cyclohexyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38F2/c1-2-3-4-5-19-6-8-20(9-7-19)10-11-21-12-14-22(15-13-21)23-16-17-24(26)25(27)18-23/h16-22H,2-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQUELXLCCXQAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)CCC2CCC(CC2)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38F2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343148 |
Source
|
Record name | 1,2-Difluoro-4-{4-[2-(4-pentylcyclohexyl)ethyl]cyclohexyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Difluoro-4-(trans-4-(2-(trans-4-pentylcyclohexyl)ethyl)cyclohexyl)benzene | |
CAS RN |
117923-21-4 |
Source
|
Record name | 1,2-Difluoro-4-{4-[2-(4-pentylcyclohexyl)ethyl]cyclohexyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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